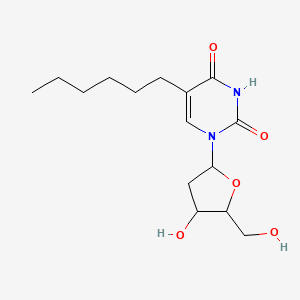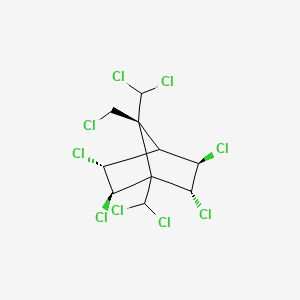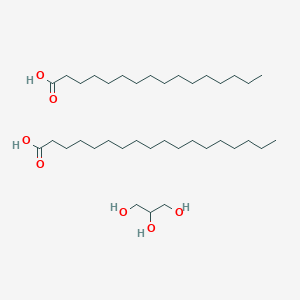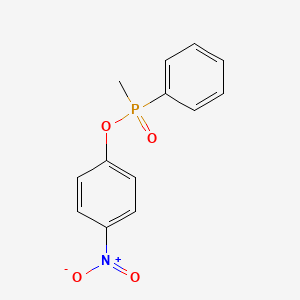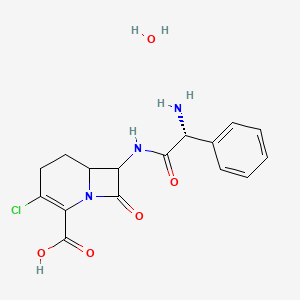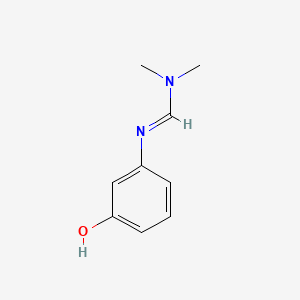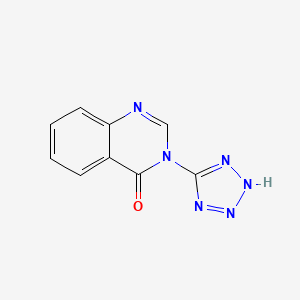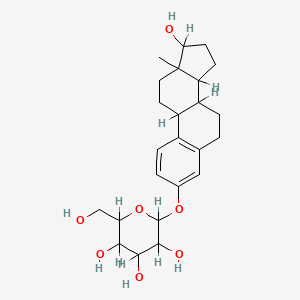
Estradiol-3-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol glucoside is a conjugated form of estradiol, a naturally occurring estrogen hormone This compound is formed when estradiol is glycosylated, meaning a glucose molecule is attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: Estradiol glucoside can be synthesized through enzymatic glycosylation. One common method involves using glycosyltransferase enzymes to transfer glucose from a donor molecule, such as uridine diphosphate glucose, to the hydroxyl group of estradiol. This reaction typically occurs under mild conditions, such as a pH of around 7.0 and a temperature of 37°C .
Industrial Production Methods: Industrial production of estradiol glucoside may involve microbial fermentation processes where genetically engineered microorganisms express the necessary glycosyltransferase enzymes. This method allows for large-scale production under controlled conditions, ensuring high yield and purity of the compound .
Types of Reactions:
Oxidation: Estradiol glucoside can undergo oxidation reactions, where the hydroxyl groups are converted to ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Estrone glucoside.
Reduction: Dihydroestradiol glucoside.
Substitution: Various ester or ether derivatives of estradiol glucoside.
Scientific Research Applications
Estradiol glucoside has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and as a drug delivery system for estradiol.
Industry: Used in the development of biosensors and as a standard in analytical chemistry.
Mechanism of Action
Estradiol glucoside exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The compound also interacts with the G protein-coupled estrogen receptor, which mediates rapid cellular responses .
Comparison with Similar Compounds
Estradiol glucoside is unique due to its glycosylated structure, which affects its solubility, stability, and bioavailability compared to other estrogenic compounds. Similar compounds include:
Estrone glucoside: Another glycosylated estrogen with similar properties but different biological activity.
Estriol glucoside: A less potent estrogenic compound with distinct pharmacokinetics.
Phytoestrogens like genistein and daidzein: Plant-derived compounds with estrogenic activity but different structural features
Properties
CAS No. |
24703-07-9 |
|---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3 |
InChI Key |
NBTNMFAIKGGNJL-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
17 alpha-estradiol-3-glucoside 17 beta-estradiol-3-glucoside estradiol-3-glucoside estradiol-3-glucoside, (17 beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


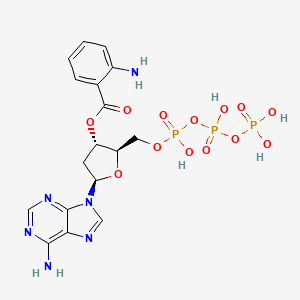
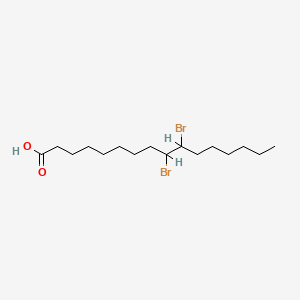
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)

